molecular formula C9H9Cl2N3 B15352906 (5-Chloro-1,8-naphthyridin-2-yl)methanamine Hydrochloride

(5-Chloro-1,8-naphthyridin-2-yl)methanamine Hydrochloride

Cat. No.: B15352906
M. Wt: 230.09 g/mol
InChI Key: GEPQXPOFSWQERS-UHFFFAOYSA-N
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Description

(5-Chloro-1,8-naphthyridin-2-yl)methanamine Hydrochloride is a chemical compound with the molecular formula C9H8ClN3·HCl and a molecular weight of 229.99 g/mol. It is a derivative of naphthyridine, a heterocyclic aromatic organic compound, and is known for its utility in various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (5-Chloro-1,8-naphthyridin-2-yl)methanamine Hydrochloride typically involves the chlorination of 1,8-naphthyridin-2-ylmethanamine followed by the addition of hydrochloric acid. The reaction conditions include the use of a suitable chlorinating agent, such as thionyl chloride, and a controlled temperature environment to ensure the formation of the desired product.

Industrial Production Methods: In an industrial setting, the compound is produced through a series of chemical reactions that involve the use of large-scale reactors and precise control of reaction parameters to achieve high yields and purity. The process may also include purification steps such as recrystallization to obtain the final product in its hydrochloride form.

Chemical Reactions Analysis

Types of Reactions: (5-Chloro-1,8-naphthyridin-2-yl)methanamine Hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Scientific Research Applications

(5-Chloro-1,8-naphthyridin-2-yl)methanamine Hydrochloride is widely used in scientific research due to its unique chemical properties. It finds applications in:

  • Chemistry: As a building block for the synthesis of more complex organic compounds.

  • Biology: In the study of biological systems and the development of new drugs.

  • Medicine: As a potential therapeutic agent in the treatment of various diseases.

  • Industry: In the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which (5-Chloro-1,8-naphthyridin-2-yl)methanamine Hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and the biological system .

Comparison with Similar Compounds

(5-Chloro-1,8-naphthyridin-2-yl)methanamine Hydrochloride is unique in its structure and reactivity compared to other similar compounds. Some similar compounds include:

  • 1,8-Naphthyridine: A closely related compound without the chlorine substitution.

  • 2-Aminonicotinamide: Another derivative of naphthyridine with different functional groups.

  • 3-Chloro-1,8-naphthyridin-2-ylmethanamine Hydrochloride: A structural isomer with a different position of the chlorine atom.

Properties

Molecular Formula

C9H9Cl2N3

Molecular Weight

230.09 g/mol

IUPAC Name

(5-chloro-1,8-naphthyridin-2-yl)methanamine;hydrochloride

InChI

InChI=1S/C9H8ClN3.ClH/c10-8-3-4-12-9-7(8)2-1-6(5-11)13-9;/h1-4H,5,11H2;1H

InChI Key

GEPQXPOFSWQERS-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CN=C2N=C1CN)Cl.Cl

Origin of Product

United States

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